molecular formula C17H13F2N3O2S2 B2380464 N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021022-77-4

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2380464
CAS No.: 1021022-77-4
M. Wt: 393.43
InChI Key: FPDAFGXYNKYDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling through amide bond formation. Key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-difluorophenyl group: This step involves the nucleophilic substitution reaction where the amino group is introduced.

    Coupling with thiophene-2-carboxylic acid: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
  • N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic properties. This structural feature differentiates it from similar compounds and contributes to its specific interactions and applications.

Properties

IUPAC Name

N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S2/c18-12-5-3-10(8-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDAFGXYNKYDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.